Selective Antitumor Activity: Quadrone Exhibits Potent, Targeted Cytotoxicity Unlike Terrecyclic Acid A
Quadrone demonstrates selective antitumor activity with an EC50 of 1.3 μg/mL against human carcinoma KB cells, while exhibiting no activity against bacteria or fungi [1]. In contrast, terrecyclic acid A, a structural analog that co-occurs in the same producing organism, is a broad-spectrum antibiotic with weak antifungal activity (MIC values of 25-50 μg/mL against various Gram-positive bacteria) and inhibitory effects on leukemia P388 cells . This fundamental difference in selectivity—Quadrone's specific anticancer focus versus terrecyclic acid A's dual antimicrobial/anticancer profile—makes them unsuitable for interchangeable use in studies targeting tumor-specific mechanisms.
| Evidence Dimension | Cytotoxicity and Antimicrobial Spectrum |
|---|---|
| Target Compound Data | EC50 = 1.3 μg/mL (KB cells); no antimicrobial activity |
| Comparator Or Baseline | Terrecyclic acid A: MIC = 25 μg/mL (S. aureus), 50 μg/mL (B. subtilis), 25 μg/mL (R. rhodochrous); cytotoxic to P388 leukemia cells |
| Quantified Difference | Quadrone is 19-38 times more potent against KB cells than terrecyclic acid A is against bacterial strains; Quadrone lacks antimicrobial activity entirely |
| Conditions | In vitro cell culture (KB human carcinoma) and microbial susceptibility assays |
Why This Matters
This stark difference in biological target spectrum is decisive for procurement when a pure, non-antimicrobial antitumor reference compound is required.
- [1] Ranieri, R. L., & Calton, G. J. (1978). Quadrone, a new antitumor substance produced by Aspergillus terreus. Production, isolation and properties. The Journal of Antibiotics, 31(1), 38-42. View Source
